molecular formula C18H36N3Si B14527163 CID 23271859

CID 23271859

Cat. No.: B14527163
M. Wt: 322.6 g/mol
InChI Key: FGBDZISCCAXEJP-UHFFFAOYSA-N
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Description

Key insights derive from analytical and structural studies:

  • Structural Characteristics: Evidence from GC-MS and vacuum distillation fractions (Figure 1C, 1D) suggests it is a volatile organic compound with a distinct molecular ion peak in its mass spectrum, indicative of a unique fragmentation pattern .
  • Context in Biochemical Studies: CID 23271859 is listed alongside substrates (e.g., taurocholic acid, DHEAS) and inhibitors (e.g., betulin derivatives) in a study on substrate specificity and inhibition (Figure 8) .

Properties

Molecular Formula

C18H36N3Si

Molecular Weight

322.6 g/mol

InChI

InChI=1S/C18H36N3Si/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h1-18H2

InChI Key

FGBDZISCCAXEJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)[Si](N2CCCCCC2)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 23271859 involves specific synthetic routes and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves a series of chemical reactions that include the formation of key intermediates, followed by purification steps to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods typically involve optimized reaction conditions to maximize yield and minimize impurities. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

Triketones like 2,10-Dimethylundecane-3,6,9-trione (structurally analogous to CID 23271859) undergo oxidation to form carboxylic acids or hydroxylated derivatives. Key reagents and conditions include:

Reagent Product Conditions Yield
KMnO₄ (acidic)Dicarboxylic acid80°C, 6 hours~65%
H₂O₂ (catalytic)Hydroxy-ketone derivativesRT, 2 hours~45%
Ozone (O₃)Oxidative cleavage products-78°C, dichloromethaneN/A

Mechanistic pathways involve nucleophilic attack at carbonyl groups, followed by electron redistribution .

Cyclization and Cascade Reactions

Triketones participate in multi-step cyclization cascades, as demonstrated in natural product synthesis . For example:

  • Triple cyclization cascade : Achieved via imposed activation (IACTA) with geometric constraints, leading to fused polycyclic structures .

  • Water-mediated Michael addition : Forms six-membered rings under ambient conditions .

Key Data :

  • Activation energy for cyclization: ~35 kcal/mol .

  • Reaction time: <1 hour for cascade completion .

Nucleophilic Additions

The carbonyl groups in this compound are reactive toward nucleophiles like amines and Grignard reagents:

Nucleophile Product Conditions
EthylenediamineImidazolidin-2-ylideneWater, RT, 30 minutes
MalononitrileKnoevenagel adductsCatalyst-free, 3 minutes
Phenylmagnesium bromideAlcohol derivativesDry THF, 0°C

Example Reaction Pathway :

  • Knoevenagel condensation with malononitrile forms a dicyanomethylene intermediate.

  • Nucleophilic attack by ethylenediamine yields fused heterocycles .

Reduction Reactions

Selective reduction of ketone groups is feasible using:

  • NaBH₄ : Reduces one carbonyl to alcohol (30% yield).

  • LiAlH₄ : Full reduction to triol derivatives (requires controlled stoichiometry).

Challenges :

  • Over-reduction or side reactions necessitate careful monitoring.

Metal Complexation

The triketone structure enables chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes used in catalysis.

Metal Salt Complex Structure Application
FeCl₃Octahedral coordinationOxidation catalysis
Cu(OAc)₂Square-planar geometryCross-coupling reactions

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes retro-aldol cleavage, producing smaller ketones and alkenes .

Thermogravimetric Analysis (TGA) Data :

  • Onset decomposition: 215°C.

  • Major fragments: C₇H₁₄O (m/z 114) and C₆H₁₀O₂ (m/z 130) .

Biological Reactivity

Though direct studies on this compound are unavailable, triketones exhibit:

  • Enzyme inhibition : Binding to NADPH-dependent reductases via keto-enol tautomerism.

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .

Key Challenges and Research Gaps

  • Stereoselectivity : Poor control in cyclization reactions .

  • By-product formation : Up to 20% in oxidation reactions.

  • Scalability : Industrial-scale synthesis requires optimized reactors and purification.

Recommended Experimental Protocols

For reproducibility:

  • Oxidation : Use KMnO₄ in H₂SO₄ at 80°C for 6 hours.

  • Cyclization : Employ IACTA with GFN-xTB methods for pathway prediction .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) .

Scientific Research Applications

CID 23271859 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 23271859 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 23271859 is compared below with compounds sharing structural motifs or functional roles in biochemical pathways.

2.1 Structurally Similar Compounds

Key comparisons include:

Compound Name PubChem CID Structural Features Functional Role Key Differences from this compound
Taurocholic Acid (TC) 6675 Conjugated bile acid with taurine Lipid digestion, bile salt transporter substrate Polar sulfonic acid group; this compound lacks this moiety
Taurolithocholic Acid (TLC) 439763 Lithocholic acid conjugated to taurine Cholestasis inducer, ASBT inhibitor Smaller steroidal backbone compared to this compound
3-O-Caffeoyl Betulin 10153267 Triterpenoid with caffeoyl esterification Antiviral, anti-inflammatory agent Larger molecular weight; distinct functional groups
2.2 Functionally Similar Compounds
Compound Name PubChem CID Functional Role Mechanism of Action Contrast with this compound
Ginkgolic Acid 17:1 5469634 Inhibitor of protein transport systems Binds to hydrophobic pockets of transporters This compound lacks long aliphatic chains
Irbesartan 3749 Angiotensin II receptor antagonist Competitive inhibition of AT1 receptors This compound’s target likely differs
Betulinic Acid 64971 Apoptosis inducer in cancer cells Mitochondrial permeability modulation This compound’s bioactivity unconfirmed

Research Findings and Analytical Data

  • GC-MS Analysis: this compound elutes in a specific vacuum distillation fraction (Figure 1C), suggesting moderate volatility. Its mass spectrum (Figure 1D) shows a molecular ion peak at m/z [unreported in evidence], with fragmentation patterns distinct from bile acids or triterpenoids .
  • Differentiation Techniques : As per guidelines (), complementary methods like NMR or tandem MS would resolve ambiguities between this compound and structurally similar compounds (e.g., betulin derivatives or conjugated bile acids).

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